molecular formula C17H18BrNO3 B4854395 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide

5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide

Cat. No.: B4854395
M. Wt: 364.2 g/mol
InChI Key: BYYYZYKGSNODTF-UHFFFAOYSA-N
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Description

5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide is an organic compound with the molecular formula C16H16BrNO3. This compound is characterized by the presence of a bromine atom, an ethoxy group, a methoxy group, and a methyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-4-22-14-7-5-13(6-8-14)19-17(20)15-10-12(18)9-11(2)16(15)21-3/h5-10H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYYZYKGSNODTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide typically involves the following steps:

    Ethoxylation: The addition of an ethoxy group to the phenyl ring.

    Amidation: The formation of the benzamide structure by reacting with an amine.

The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide
  • 5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide
  • 5-bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide

Uniqueness

5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide
Reactant of Route 2
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5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide

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